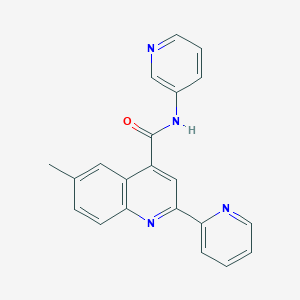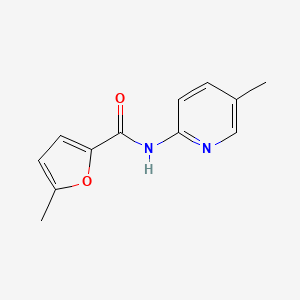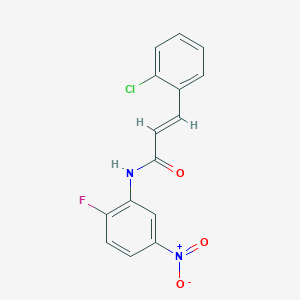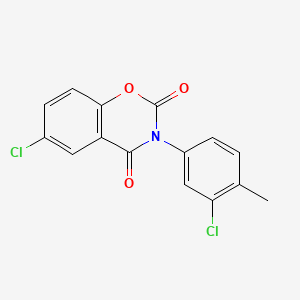
6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide, also known as LY294002, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of phosphatidylinositol-3-kinase (PI3K) and has been shown to have a variety of biological effects.
Wirkmechanismus
6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide inhibits PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are important regulators of cell growth and survival.
Biochemical and Physiological Effects:
6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. It has also been shown to induce autophagy, a process by which cells degrade and recycle their own components.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide is a potent and specific inhibitor of PI3K, making it a valuable tool for studying the role of PI3K in biological processes. However, it is important to note that 6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide may have off-target effects and should be used with caution in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide. One area of interest is the development of new PI3K inhibitors with improved specificity and potency. Another area of interest is the use of 6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide in combination with other drugs to enhance their efficacy. Additionally, there is interest in using 6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide as a tool to study the role of PI3K in disease processes, including cancer and neurodegenerative diseases.
Synthesemethoden
6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide is synthesized through a series of reactions starting with 2-chloronicotinic acid. The acid is first converted to an ester, which is then reacted with 6-methyl-4-quinolinecarboxaldehyde to form the desired product.
Wissenschaftliche Forschungsanwendungen
6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide has been used extensively in scientific research to study the role of PI3K in a variety of biological processes. It has been shown to inhibit PI3K in a dose-dependent manner and has been used to study the effects of PI3K inhibition on cell proliferation, apoptosis, and autophagy.
Eigenschaften
IUPAC Name |
6-methyl-2-pyridin-2-yl-N-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c1-14-7-8-18-16(11-14)17(21(26)24-15-5-4-9-22-13-15)12-20(25-18)19-6-2-3-10-23-19/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCSGQCZPDZZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CN=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(pyridin-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-fluorobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5730580.png)


![4-chloro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5730596.png)
![N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5730597.png)

![(4-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenyl)dimethylamine](/img/structure/B5730606.png)

![(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine](/img/structure/B5730627.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730634.png)
![2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5730661.png)
